Cas no 2219368-89-3 (7-azaspiro4.5decane-6,9-dione)
7-azaspiro4.5decane-6,9-dione Chemical and Physical Properties
Names and Identifiers
-
- 7-azaspiro4.5decane-6,9-dione
- EN300-1708160
- 2219368-89-3
- 7-azaspiro[4.5]decane-6,9-dione
-
- Inchi: 1S/C9H13NO2/c11-7-5-9(3-1-2-4-9)8(12)10-6-7/h1-6H2,(H,10,12)
- InChI Key: IFGRCTJMXGRRRD-UHFFFAOYSA-N
- SMILES: O=C1C2(CC(CN1)=O)CCCC2
Computed Properties
- Exact Mass: 167.094628657g/mol
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.2Ų
7-azaspiro4.5decane-6,9-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1708160-0.05g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 0.05g |
$864.0 | 2023-09-20 | ||
| Enamine | EN300-1708160-0.1g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 0.1g |
$904.0 | 2023-09-20 | ||
| Enamine | EN300-1708160-0.25g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 0.25g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1708160-0.5g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 0.5g |
$987.0 | 2023-09-20 | ||
| Enamine | EN300-1708160-1.0g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 1g |
$1029.0 | 2023-06-04 | ||
| Enamine | EN300-1708160-2.5g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 2.5g |
$2014.0 | 2023-09-20 | ||
| Enamine | EN300-1708160-5.0g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 5g |
$2981.0 | 2023-06-04 | ||
| Enamine | EN300-1708160-10.0g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 10g |
$4421.0 | 2023-06-04 | ||
| Enamine | EN300-1708160-1g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 1g |
$1029.0 | 2023-09-20 | ||
| Enamine | EN300-1708160-5g |
7-azaspiro[4.5]decane-6,9-dione |
2219368-89-3 | 5g |
$2981.0 | 2023-09-20 |
7-azaspiro4.5decane-6,9-dione Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 7-azaspiro4.5decane-6,9-dione
Professional Introduction to Compound with CAS No. 2219368-89-3 and Product Name: 7-azaspiro4.5decane-6,9-dione
The compound identified by the CAS number 2219368-89-3 and the product name 7-azaspiro4.5decane-6,9-dione represents a significant area of interest in the field of chemical biology and pharmaceutical research. This spirocyclic azine derivative has garnered attention due to its unique structural framework and potential biological activities, making it a subject of extensive investigation in academic and industrial settings.
The molecular structure of 7-azaspiro4.5decane-6,9-dione consists of a spirocyclic core, which is a fused ring system comprising an azine ring linked to a decane backbone. This configuration imparts distinct steric and electronic properties to the molecule, which are critical in determining its interaction with biological targets. The presence of two carbonyl groups at the 6 and 9 positions further enhances its reactivity, making it a versatile scaffold for chemical modifications and derivatization.
In recent years, spirocyclic compounds have been recognized for their potential in drug discovery due to their ability to mimic natural product scaffolds and exhibit high binding affinity. The 7-azaspiro4.5decane-6,9-dione derivative, in particular, has been explored for its pharmacological properties in several preclinical studies. Researchers have been particularly intrigued by its potential as an inhibitor of various enzymes involved in metabolic pathways, including those relevant to inflammation and neurodegeneration.
One of the most compelling aspects of this compound is its role as a lead structure in the development of novel therapeutic agents. The spirocyclic core provides a rigid framework that can be fine-tuned through structural optimization to enhance binding affinity and selectivity. This has led to the synthesis of numerous derivatives that exhibit improved pharmacokinetic profiles and reduced toxicity compared to earlier analogs.
Recent studies have demonstrated that derivatives of 7-azaspiro4.5decane-6,9-dione can modulate key signaling pathways involved in disease progression. For instance, researchers have reported promising results in inhibiting Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. The ability of these compounds to selectively target JAKs without affecting other kinases has made them attractive candidates for further development.
Another area of interest is the potential application of 7-azaspiro4.5decane-6,9-dione derivatives in treating neurodegenerative diseases. Preclinical studies have shown that certain analogs can cross the blood-brain barrier and exert neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The structural features of these compounds facilitate their interaction with amyloid-beta plaques, leading to their clearance from the brain.
The synthesis of 7-azaspiro4.5decane-6,9-dione involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the spirocyclic core efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for rapid diversification of its structural analogs.
The pharmacological evaluation of 7-azaspiro4.5decane-6,9-dione derivatives has been facilitated by high-throughput screening technologies that enable rapid assessment of their biological activity across multiple targets. This approach has identified several lead compounds with promising therapeutic potential, which are now undergoing further optimization in collaboration with pharmaceutical companies.
The regulatory landscape for novel drug candidates derived from 7-azaspiro4.5decane-6,9-dione is stringent but well-established, ensuring that only safe and effective agents reach the market. Preclinical safety studies are conducted to evaluate toxicity profiles, while clinical trials are designed to assess efficacy and side effects in human populations. These rigorous testing protocols underscore the commitment to developing drugs that meet both scientific excellence and regulatory standards.
The future prospects for 7-azaspiro4.5decane-6,9-dione derivatives are bright, with ongoing research focusing on expanding their therapeutic applications beyond current indications. Innovations in computational chemistry and artificial intelligence are being leveraged to predict novel drug-like properties and accelerate the discovery process. Additionally, collaborations between academic institutions and industry partners are fostering interdisciplinary approaches that enhance the translation of laboratory findings into clinical reality.
In conclusion,7-azaspiro4.5decane-6,9-dione (CAS No: 2219368-89-3) represents a significant advancement in medicinal chemistry with far-reaching implications for human health. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing next-generation therapeutics targeting various diseases.
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